2-(2-Methoxy-5-methylphenyl)ethanamine
Overview
Description
Scientific Research Applications
Characterization of Metabolic Pathways
- Cytochrome P450 Enzymes in Metabolism : A study identified the key cytochrome P450 enzymes (CYP3A4 and CYP2D6) involved in the metabolism of NBOMe compounds, including analogues of 2-(2-Methoxy-5-methylphenyl)ethanamine. The research also characterized the primary metabolites through hydroxylation, O-demethylation, N-dealkylation, and dehydrogenation processes (Nielsen et al., 2017).
Pharmacological Properties
- Psychoactive Substituted Phenethylamines : Another study explored the pharmacology of substituted phenethylamines, including NBOMe and NBOH derivatives, highlighting their high potency as agonists at 5-HT2A receptors, a property associated with hallucinogenic effects. This research provided insight into the potential recreational use and toxicity of these compounds (Eshleman et al., 2018).
Detection and Quantification in Biological Samples
- High-Performance Liquid Chromatography : Techniques have been developed for the detection and quantification of NBOMe compounds in human serum, indicating the relevance of these substances in clinical toxicology and forensic investigations (Poklis et al., 2013).
Neuropharmacology and Toxicity
Comparative Neuropharmacology : Research comparing NBOMe compounds to their 2C analogs and other hallucinogens revealed their potent 5-HT2A agonistic effects in rats, which are consistent with the hallucinogenic effects reported in humans. These studies help in understanding the drug's actions and potential risks (Elmore et al., 2018).
Severe Poisoning Cases : Case series have documented significant morbidity and even fatalities associated with the use of NBOMe substances, underscoring the urgent need for awareness and preventive measures to mitigate the risks associated with their use (Hieger et al., 2015).
properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZOUWXMTYCWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407169 | |
Record name | 2-(2-methoxy-5-methylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
46035-71-6 | |
Record name | 2-(2-methoxy-5-methylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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